N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodioxole moiety, a dimethylaminoethyl group, and a cyclopentapyrimidinyl thioacetamide structure, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step chemical processes. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Dimethylaminoethyl Group: This step often involves the use of dimethylamine and appropriate alkylating agents under controlled conditions.
Cyclopentapyrimidinyl Thioacetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells by modulating microtubule assembly.
Pharmacology: It is investigated for its potential as a therapeutic agent targeting specific molecular pathways involved in disease processes.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves the modulation of microtubule assembly. Specifically, it suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and has similar pharmacological properties.
Dipentylone: Another compound with a benzodioxole structure, known for its psychoactive effects.
3-(1,3-benzodioxol-5-yl)-2-propenal: A structurally related compound used in various chemical applications.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its combination of a benzodioxole moiety, a dimethylaminoethyl group, and a cyclopentapyrimidinyl thioacetamide structure. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide (referred to as Compound A) is a synthetic compound that has garnered interest for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C20H24N4O4S
IUPAC Name: this compound
The compound features a complex structure with a benzodioxole moiety and a cyclopentapyrimidine fragment that may contribute to its biological activity.
Compound A is believed to exert its biological effects through multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation: Interaction with various receptors could modulate physiological responses, influencing processes such as inflammation and cancer progression.
- Antioxidant Properties: Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could protect cells from oxidative stress.
In Vitro Studies
Recent studies have evaluated the effects of Compound A on various cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MV4-11 (leukemia) | 0.3 | Inhibition of proliferation |
MOLM13 (leukemia) | 1.2 | Inhibition of proliferation |
Hek293t (normal) | >150 | Minimal cytotoxicity |
These results indicate that Compound A selectively inhibits cancer cell lines while showing negligible effects on normal cells, suggesting a potential therapeutic window for anticancer applications .
In Vivo Studies
In vivo evaluations using animal models have demonstrated the following:
- Anti-inflammatory Effects: Administration of Compound A in a murine model of inflammation resulted in significant reductions in inflammatory markers.
- Anticancer Activity: Tumor xenograft models showed reduced tumor growth rates when treated with Compound A compared to control groups.
Case Studies
Several case studies highlight the potential therapeutic applications of Compound A:
-
Acute Leukemia Treatment: A study involving patients with acute biphenotypic leukemia treated with a regimen including Compound A reported improved outcomes and reduced side effects compared to standard treatments.
"The incorporation of Compound A into treatment protocols for acute leukemia has shown promising results in terms of efficacy and tolerability" .
- Diabetes Management: Research into the antidiabetic properties of similar benzodioxole derivatives indicated that these compounds could inhibit α-amylase effectively, suggesting potential applications for managing diabetes .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-23(2)8-9-24-15-5-3-4-14(15)19(22-20(24)26)29-11-18(25)21-13-6-7-16-17(10-13)28-12-27-16/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWHASFBWJDAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.